An In-Depth Technical Guide to 6-Oxopentadecanoic Acid: Structure, Properties, and Potential Applications
An In-Depth Technical Guide to 6-Oxopentadecanoic Acid: Structure, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-oxopentadecanoic acid, a C15 oxo-fatty acid. While specific experimental data for this molecule is limited in publicly available literature, this document synthesizes known structural information with established principles of organic chemistry and biochemistry to predict its properties, potential synthetic routes, and plausible biological significance. This guide is intended to serve as a foundational resource for researchers interested in the unique characteristics and potential applications of this and other long-chain oxo-fatty acids in fields ranging from materials science to drug discovery.
Molecular Structure and Identification
6-Oxopentadecanoic acid is a saturated fatty acid derivative featuring a fifteen-carbon backbone. Its structure is characterized by a carboxylic acid functional group at one terminus (C1) and a ketone (oxo) group at the sixth carbon position (C6).
Systematic Name: 6-Oxopentadecanoic acid CAS Number: 130664-55-0[1] Molecular Formula: C₁₅H₂₈O₃[1] Molecular Weight: 256.38 g/mol [1] SMILES: CCCCCCCCCC(=O)CCCCC(=O)O
The presence of both a hydrophilic carboxylic acid head and a long hydrophobic alkyl tail, interrupted by a polar ketone group, imparts an amphipathic character to the molecule. This structure suggests potential for interesting self-assembly properties and interactions with biological membranes.
Physicochemical Properties (Predicted)
| Property | Predicted Value/Characteristic | Rationale |
| Melting Point | Solid at room temperature, likely in the range of 40-60 °C | Based on the melting point of pentadecanoic acid (51-53 °C). The introduction of a polar ketone group may slightly alter crystal packing and thus the melting point. |
| Boiling Point | High boiling point, >300 °C at atmospheric pressure. | Long-chain carboxylic acids have high boiling points due to strong intermolecular hydrogen bonding. The ketone group will further increase polarity and boiling point. |
| Solubility | Insoluble in water. Soluble in nonpolar organic solvents (e.g., hexane, diethyl ether) and polar aprotic solvents (e.g., DMSO, DMF). | The long C15 alkyl chain dominates the molecule's polarity, making it highly lipophilic. The carboxylic acid and ketone groups will provide some solubility in more polar organic solvents. |
Synthesis and Characterization
Retrosynthetic Analysis and Potential Synthetic Routes
While a specific, published synthesis for 6-oxopentadecanoic acid was not found, several general strategies for the synthesis of long-chain oxo-carboxylic acids can be proposed. A plausible retrosynthetic analysis is outlined below.
Caption: Retrosynthesis of 6-Oxopentadecanoic Acid.
Proposed Synthetic Protocol:
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Protection of the Carboxylic Acid: The carboxylic acid of 5-bromopentanoic acid would first be protected, for example, as a methyl or ethyl ester, to prevent it from reacting with the Grignard reagent.
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Formation of the Grignard Reagent: The protected 5-bromopentanoate would be reacted with magnesium turnings in an anhydrous ether solvent to form the corresponding Grignard reagent.
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Nucleophilic Addition: The Grignard reagent would then be reacted with decanal in an anhydrous ether solvent at low temperature. This would be followed by an acidic workup to yield the protected 6-hydroxypentadecanoate.
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Deprotection: The protecting group on the carboxylic acid would be removed, for instance, by hydrolysis with aqueous acid or base.
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Oxidation: The resulting 6-hydroxypentadecanoic acid would be oxidized to the corresponding ketone, 6-oxopentadecanoic acid, using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or a Swern oxidation.
Spectroscopic Characterization (Predicted)
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¹H NMR: The ¹H NMR spectrum is expected to be complex in the alkyl region (approximately 0.8-2.5 ppm) due to overlapping methylene proton signals. Key diagnostic signals would include:
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A triplet around 0.9 ppm corresponding to the terminal methyl group (C15).
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A broad singlet in the downfield region (10-12 ppm) for the carboxylic acid proton.
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Triplets around 2.2-2.5 ppm for the methylene groups alpha to the ketone (C5 and C7) and the carboxylic acid (C2).
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¹³C NMR: The ¹³C NMR spectrum would provide a clearer picture of the carbon backbone. Expected chemical shifts are:
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A signal in the range of 200-215 ppm for the ketone carbonyl carbon (C6).
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A signal around 175-185 ppm for the carboxylic acid carbonyl carbon (C1).
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A series of signals in the range of 20-45 ppm for the methylene carbons. The carbons alpha to the carbonyl groups (C2, C5, C7) would be shifted further downfield compared to the other methylene carbons.
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A signal around 14 ppm for the terminal methyl carbon (C15).
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Electron ionization (EI) mass spectrometry would likely lead to significant fragmentation. Key fragmentation pathways for ketones include alpha-cleavage on either side of the carbonyl group. For 6-oxopentadecanoic acid, this would result in characteristic fragment ions. The molecular ion peak (M+) at m/z 256 might be weak or absent.
Caption: Predicted MS Fragmentation Pathways.
Biological Relevance and Potential Applications
While no specific biological studies on 6-oxopentadecanoic acid have been identified, the broader class of oxo-fatty acids is known to have diverse biological activities.
Role in Metabolism
Keto acids are key intermediates in the metabolism of amino acids and fatty acids. Long-chain fatty acids are a major energy source for many tissues, and their breakdown through β-oxidation is a fundamental metabolic process. The presence of a ketone group may influence the metabolic fate of 6-oxopentadecanoic acid, potentially making it a substrate for different enzymatic pathways compared to its non-oxidized counterpart, pentadecanoic acid.
Signaling and Regulatory Functions
Fatty acids and their derivatives are increasingly recognized as important signaling molecules. They can act as ligands for nuclear receptors and G-protein coupled receptors, thereby influencing gene expression and cellular function. It is plausible that 6-oxopentadecanoic acid could modulate the activity of receptors such as Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of lipid metabolism and inflammation.
Caption: Potential Signaling Role of 6-Oxopentadecanoic Acid.
Potential Therapeutic Applications
Given the diverse roles of fatty acids and their derivatives in physiology and pathophysiology, 6-oxopentadecanoic acid could be explored for various therapeutic applications. The structural similarity to signaling lipids suggests potential roles in modulating inflammation, metabolic disorders, and cellular proliferation. Further research is warranted to investigate these possibilities.
Safety and Handling
Specific safety data for 6-oxopentadecanoic acid is not available. However, based on its chemical structure as a long-chain carboxylic acid, general precautions should be taken.
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Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust or contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]
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Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion and Future Directions
6-Oxopentadecanoic acid represents an understudied member of the oxo-fatty acid family. While its fundamental chemical identity is established, a significant opportunity exists for further research to elucidate its specific physicochemical properties, develop efficient synthetic methodologies, and explore its biological functions. The predicted characteristics outlined in this guide provide a solid foundation for initiating such investigations. Future studies should focus on the experimental determination of its properties, the synthesis of sufficient quantities for biological testing, and the screening for activity in relevant cellular and in vivo models of metabolic and inflammatory diseases.
